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Cat. No.: B118278 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction:

D-Erythrulose, a naturally occurring tetrose sugar, has emerged as a valuable and versatile

chiral building block in the field of organic synthesis. Its inherent stereochemistry and multiple

functional groups make it an attractive starting material for the enantioselective synthesis of a

wide array of complex natural products and pharmacologically active molecules. This document

provides detailed application notes and experimental protocols for the use of D-Erythrulose in

stereoselective synthesis, with a focus on its application in the construction of key synthetic

intermediates and natural products.

Physicochemical Properties of D-Erythrulose
D-Erythrulose is a tetrose carbohydrate with the chemical formula C₄H₈O₄.[1] It possesses a

ketone functional group, classifying it as a ketose.[1]
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Property Value Reference

IUPAC Name
(3R)-1,3,4-trihydroxybutan-2-

one
[2]

Molecular Formula C₄H₈O₄ [1][2]

Molecular Weight 120.10 g/mol [2]

Appearance Syrup [3]

Solubility Soluble in water [3]

CAS Number 496-55-9 [2]

Applications in Stereoselective Synthesis
D-Erythrulose serves as a chiral pool starting material for the synthesis of functionalized d3

and d4 synthons.[4] These synthons are valuable intermediates in the construction of

polyoxygenated natural products. A key transformation involving D-Erythrulose derivatives is

the stereoselective aldol reaction, which allows for the controlled formation of new carbon-

carbon bonds and the introduction of multiple stereocenters.

Key Applications:

Synthesis of Natural Products: D-Erythrulose has been successfully employed in the total

synthesis of several natural products, including:

Goniothalesdiol: A natural metabolite with potential biological activity.[4]

(+)-Boronolide: A pharmacologically active lactone.[4]

Asymmetric Aldol Reactions: Protected D-Erythrulose derivatives undergo highly

stereoselective aldol reactions, primarily mediated by boron enolates, to yield syn- or anti-

aldol products depending on the protecting groups used.[5]
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General Protocol for Stereoselective Aldol Addition of
Protected D-Erythrulose
This protocol describes a general procedure for the dicyclohexylboron chloride-mediated aldol

reaction of a protected D-Erythrulose derivative with an aldehyde.

Materials:

Protected D-Erythrulose derivative (e.g., 1-O-tert-butyldimethylsilyl-3,4-O-isopropylidene-D-
erythrulose)

Dicyclohexylboron chloride (Chx₂BCl) (1 M solution in hexane)

Triethylamine (Et₃N)

Aldehyde

Anhydrous diethyl ether (Et₂O)

pH 7 phosphate buffer

Methanol (MeOH)

30% aqueous hydrogen peroxide (H₂O₂)

Silica gel for column chromatography

Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected D-Erythrulose
derivative (1.0 mmol) in anhydrous Et₂O (6 mL).

Cool the solution to -78 °C.

Add triethylamine (2.0 mmol), followed by the dropwise addition of dicyclohexylboron

chloride (1.8 mL of a 1 M solution in hexane, 1.8 mmol).
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Stir the reaction mixture at -78 °C for 10 minutes, then warm to 0 °C and stir for an additional

hour.

Cool the mixture back down to -78 °C.

Add a solution of the aldehyde (5.0 mmol) in anhydrous Et₂O (6 mL).

Stir the reaction at -78 °C for 10 minutes, then warm to 0 °C and stir for 5 hours.

Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer (6 mL),

methanol (6 mL), and 30% aqueous hydrogen peroxide.

Allow the mixture to warm to room temperature and stir until the phases are clear.

Separate the aqueous layer and extract it with Et₂O.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired aldol

adduct.

Quantitative Data from a Representative Aldol Reaction:

The following table summarizes the yields of the oxidative cleavage products (syn-α,β-

dihydroxy esters) obtained from the aldol reaction of a silylated D-erythrulose 3,4-acetonide

with various aldehydes, followed by oxidative cleavage.
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Aldehyde Product Yield (%)

Propanal
Methyl 2,3-dihydroxy-2-((S)-1-

hydroxypropyl)pentanoate
8a (60%)

Isobutyraldehyde

Methyl 2,3-dihydroxy-2-((S)-1-

hydroxy-2-

methylpropyl)pentanoate

8b (66%)

Benzaldehyde

Methyl 2,3-dihydroxy-2-((R)-

hydroxy(phenyl)methyl)pentan

oate

8c (74%)

p-Chlorobenzaldehyde

Methyl 2-((R)-(4-chlorophenyl)

(hydroxy)methyl)-2,3-

dihydroxypentanoate

8d (71%)

Data extracted from a study on stereoselective synthesis of syn-α,β-dihydroxy esters. The

yields correspond to the O-formylated derivatives after oxidative cleavage.

Signaling Pathway of Goniothalamin, a
Goniothalesdiol-Related Natural Product
Goniothalesdiol is a member of the styryl-lactone family of natural products. A closely related

compound, goniothalamin, has been shown to induce apoptosis in cancer cells through a

mitochondria-mediated pathway, which is often linked to endoplasmic reticulum (ER) stress.

The following diagram illustrates the proposed signaling cascade.
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Click to download full resolution via product page

Figure 1: Proposed signaling pathway for goniothalamin-induced apoptosis.

Pathway Description:

Goniothalamin is proposed to induce apoptosis through a mechanism involving endoplasmic

reticulum (ER) stress, which in turn activates the c-Jun N-terminal kinase (JNK) signaling

pathway.[6] JNK activation can lead to the activation of pro-apoptotic Bcl-2 family members like

Bax and Bid.[6] These proteins translocate to the mitochondria, leading to a loss of the

mitochondrial membrane potential and the subsequent release of cytochrome c into the

cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the

apoptosome and the activation of caspase-9.[2] Caspase-9, in turn, activates the executioner

caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[7]

Experimental Workflow for D-Erythrulose Based
Synthesis
The following diagram outlines a typical workflow for the synthesis of a complex molecule using

D-Erythrulose as a chiral starting material.
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Figure 2: General workflow for synthesis using D-Erythrulose.
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Workflow Description:

The synthesis typically begins with the protection of the hydroxyl groups of D-Erythrulose to

ensure regioselectivity in subsequent reactions. The protected D-Erythrulose then undergoes

a key stereoselective aldol reaction to form a chiral intermediate with new stereocenters. This

intermediate is then subjected to a series of functional group manipulations, which may include

oxidations, reductions, and further carbon-carbon bond formations. If the target molecule is

cyclic, a cyclization step is performed. Finally, deprotection of the hydroxyl groups and

purification yield the final target molecule. Each step requires careful optimization of reaction

conditions to achieve high yields and stereoselectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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